molecular formula C10H20N2O B14375728 4-Heptylimidazolidin-2-one CAS No. 89457-01-2

4-Heptylimidazolidin-2-one

Cat. No.: B14375728
CAS No.: 89457-01-2
M. Wt: 184.28 g/mol
InChI Key: LDOOAICLDVXHMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Heptylimidazolidin-2-one is a heterocyclic organic compound that belongs to the imidazolidinone family. This compound features a five-membered ring containing two nitrogen atoms and a carbonyl group, with a heptyl side chain attached to the nitrogen at the 4-position. Imidazolidinones are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Heptylimidazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,2-diamines with carbonyl compounds under acidic or basic conditions. For instance, the reaction of 1,2-diaminoheptane with urea or carbon dioxide can yield this compound. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Catalysts such as zinc chloride or other Lewis acids are commonly employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Heptylimidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinone oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The heptyl side chain can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions include imidazolidinone oxides, alcohol derivatives, and substituted imidazolidinones .

Scientific Research Applications

4-Heptylimidazolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Heptylimidazolidin-2-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, leading to inhibition. The pathways involved in its mechanism of action depend on the specific biological target being studied .

Comparison with Similar Compounds

    Imidazole: A five-membered ring with two nitrogen atoms, but without the carbonyl group.

    Imidazolidine: Similar to imidazolidinone but lacks the carbonyl group.

    Benzimidazole: Contains a fused benzene ring with the imidazole ring.

Uniqueness: 4-Heptylimidazolidin-2-one is unique due to its specific substitution pattern and the presence of the heptyl side chain, which imparts distinct chemical and physical properties. This makes it suitable for applications where other imidazole or imidazolidine derivatives may not be effective .

Properties

CAS No.

89457-01-2

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

4-heptylimidazolidin-2-one

InChI

InChI=1S/C10H20N2O/c1-2-3-4-5-6-7-9-8-11-10(13)12-9/h9H,2-8H2,1H3,(H2,11,12,13)

InChI Key

LDOOAICLDVXHMG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1CNC(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.